(2R,3R)-2-(1-Benzylpyrazol-4-yl)oxolane-3-carboxylic acid
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Overview
Description
(2R,3R)-2-(1-Benzylpyrazol-4-yl)oxolane-3-carboxylic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and industry. This compound, in particular, features a unique structure that combines a benzylpyrazole moiety with an oxolane carboxylic acid group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-2-(1-Benzylpyrazol-4-yl)oxolane-3-carboxylic acid typically involves the reaction of α,β-alkynic aldehydes with hydrazines, followed by the addition of phenylselenyl chloride . This method allows for the formation of the pyrazole ring, which is a key component of the compound. The reaction conditions often include the use of transition-metal catalysts and photoredox reactions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of pyrazole derivatives, including this compound, often involves the use of one-pot multicomponent processes and novel reactants to streamline the synthesis and improve yields . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (2R,3R)-2-(1-Benzylpyrazol-4-yl)oxolane-3-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties, allowing for the creation of new derivatives with enhanced biological activities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reaction conditions often involve the use of solvents like ethanol or methanol and may require specific temperatures and pH levels to achieve optimal results .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
(2R,3R)-2-(1-Benzylpyrazol-4-yl)oxolane-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems . In biology and medicine, it has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent . Additionally, the compound has applications in the pharmaceutical industry, where it is explored for its potential to serve as a lead compound for drug development .
Mechanism of Action
The mechanism of action of (2R,3R)-2-(1-Benzylpyrazol-4-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways within the body . The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of glycogen synthase kinase-3 beta (GSK-3β), which plays a role in cell proliferation and survival . By modulating these pathways, the compound can exert its therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2R,3R)-2-(1-Benzylpyrazol-4-yl)oxolane-3-carboxylic acid include other pyrazole derivatives such as 1H-pyrazolo[3,4-b]pyridines and 1H-pyrazolo[3,4-b]quinolines . These compounds share a similar pyrazole core structure but differ in their substituents and overall molecular architecture.
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of a benzylpyrazole moiety with an oxolane carboxylic acid group . This unique structure contributes to its distinct biological activities and potential therapeutic applications, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(2R,3R)-2-(1-benzylpyrazol-4-yl)oxolane-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(19)13-6-7-20-14(13)12-8-16-17(10-12)9-11-4-2-1-3-5-11/h1-5,8,10,13-14H,6-7,9H2,(H,18,19)/t13-,14+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHUTPHVAQIEEL-KGLIPLIRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CN(N=C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)O)C2=CN(N=C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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